![molecular formula C14H22N2O2 B2685044 tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS No. 522602-17-1](/img/structure/B2685044.png)
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate
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Overview
Description
“tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate” is a chemical compound with the molecular formula C8H18N2O2 . It is also known as “tert-Butyl N-(3-aminopropyl)carbamate” and "N-Boc-1,3-propanediamine" .
Synthesis Analysis
The compound can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This process yields a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate .Molecular Structure Analysis
The molecular structure of “tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate” can be represented by the SMILES string: CC©©OC(=O)NCCCN . The compound has a molecular weight of 174.244 .Chemical Reactions Analysis
The compound is used as a reactant in the preparation of pyrimidin-2-one derivatives as CSBP/RK/p38 kinase inhibitors . It is also involved in the synthesis of new tert-butyl 2-(substituted benzamido) phenylcarbamate .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 174.244 . The InChI Code for the compound is 1S/C8H18N2O2/c1-8(2,3)12-7(11)9-5-4-6-10/h4,6H2,1-3H3,(H,9,11) .Scientific Research Applications
- In vitro studies have shown that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (referred to as the M4 compound) acts as both a β-secretase inhibitor and an acetylcholinesterase inhibitor . It prevents the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ1-42 .
Alzheimer’s Disease Research
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCRVQJTBHIUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate |
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